

# Application Notes and Protocols for Human Trials on Tricreatine Malate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Tricreatine malate |           |
| Cat. No.:            | B12698332          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting human clinical trials to evaluate the safety, efficacy, and pharmacokinetic profile of **tricreatine malate**. The following protocols are intended as a guide and should be adapted to specific research questions and institutional guidelines.

## Introduction

Tricreatine malate is a compound comprised of three creatine molecules chemically bonded to one molecule of malic acid.[1] This formulation purports to offer advantages over the more extensively studied creatine monohydrate, such as enhanced solubility, improved bioavailability, and reduced gastrointestinal distress.[2][3] Malic acid is an intermediate in the Krebs cycle, suggesting a potential for synergistic effects on energy production.[4] However, there is a notable lack of robust clinical data to substantiate these claims. The following experimental design outlines a comprehensive approach to systematically evaluate tricreatine malate in a human cohort.

### **Preclinical Considerations**

A thorough review of existing literature reveals a paucity of preclinical and clinical studies specifically on **tricreatine malate**. While generally considered safe, potential side effects, although minor, may include irregular heartbeat or changes in skin pigment.[5] The safety profile is largely extrapolated from the extensive research on creatine monohydrate.



# **Clinical Trial Design**

A randomized, double-blind, placebo-controlled, crossover design is recommended to rigorously assess the effects of **tricreatine malate**. This design allows each participant to serve as their own control, minimizing inter-individual variability.

#### 3.1. Study Population

A cohort of healthy, recreationally active males and females, aged 18-40, is recommended. Exclusion criteria should include any history of renal or hepatic disease, gastrointestinal disorders, and the use of any performance-enhancing supplements within the three months prior to the study.

#### 3.2. Randomization and Blinding

Participants will be randomly assigned to one of two sequences for the crossover design:

- Sequence A: Tricreatine Malate -> Washout -> Placebo
- Sequence B: Placebo -> Washout -> Tricreatine Malate

Both the participants and the researchers administering the interventions and conducting the assessments will be blinded to the treatment allocation.

#### 3.3. Intervention

- Tricreatine Malate Group: 5 grams of tricreatine malate administered orally, once daily.
- Placebo Group: 5 grams of an inert substance (e.g., maltodextrin) with similar taste and appearance, administered orally, once daily.

#### 3.4. Study Duration and Washout Period

Each intervention period will last for 8 weeks. A washout period of at least 6 weeks will be implemented between the two intervention phases to ensure the return of intramuscular creatine stores to baseline levels.



# **Experimental Protocols**

#### 4.1. Pharmacokinetic Analysis

Objective: To determine the single-dose oral pharmacokinetic profile of **tricreatine malate**.

#### Methodology:

- Following an overnight fast, participants will ingest a single 5-gram dose of tricreatine malate.
- Blood samples will be collected at baseline (0 hours) and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-ingestion.
- Plasma will be separated and analyzed for creatine concentrations using a validated High-Performance Liquid Chromatography (HPLC) method.
- Pharmacokinetic parameters (Cmax, Tmax, AUC) will be calculated.

#### 4.2. Performance and Efficacy Assessment

#### 4.2.1. Anaerobic Performance

- Wingate Anaerobic Test: This test will be performed on a cycle ergometer to assess peak power, mean power, and fatigue index.
- Repeated Sprint Ability Test: Participants will perform a series of short, maximal sprints (e.g., 6 x 30m) with short recovery intervals to evaluate their ability to maintain sprint performance.

#### 4.2.2. Aerobic Performance

 VO2 Max Test: A graded exercise test on a treadmill or cycle ergometer will be conducted to determine maximal oxygen uptake (VO2 max), a key indicator of aerobic fitness.

#### 4.2.3. Muscular Strength and Endurance

 One-Repetition Maximum (1-RM) Testing: 1-RM for exercises such as the bench press and leg press will be determined to assess maximal strength.



 Repetitions to Failure: Participants will perform repetitions to failure with a set percentage of their 1-RM (e.g., 70%) to measure muscular endurance.

#### 4.2.4. Body Composition

 Dual-Energy X-ray Absorptiometry (DXA): DXA scans will be used to accurately measure lean body mass, fat mass, and bone mineral density.

#### 4.3. Muscle Biopsy and Analysis

Objective: To assess changes in intramuscular creatine and phosphocreatine concentrations and to evaluate mitochondrial function.

#### Methodology:

- Muscle biopsies will be obtained from the vastus lateralis under local anesthesia at baseline and at the end of each 8-week intervention period.
- A portion of the muscle tissue will be immediately frozen in liquid nitrogen and stored at -80°C for subsequent analysis.
- Intramuscular Creatine and Phosphocreatine: Concentrations will be quantified using HPLC or enzymatic assays.[6]
- Mitochondrial Respiration: High-resolution respirometry will be performed on permeabilized muscle fibers to assess the function of the electron transport chain complexes.[7]
- In Vivo Muscle Metabolism: Phosphorus Magnetic Resonance Spectroscopy (31P-MRS) can be utilized as a non-invasive method to measure the kinetics of phosphocreatine recovery following exercise, providing an in vivo assessment of mitochondrial function.[8]

#### 4.4. Safety and Tolerability Assessment

#### 4.4.1. Clinical Safety Markers

Blood and urine samples will be collected at baseline and at the end of each intervention period for the analysis of:



- Renal Function: Serum creatinine, blood urea nitrogen (BUN), and estimated glomerular filtration rate (eGFR).
- Hepatic Function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).
- Muscle Damage Markers: Creatine kinase (CK), lactate dehydrogenase (LDH), and myoglobin.

#### 4.4.2. Subjective Symptom Questionnaires

To assess the claims of reduced gastrointestinal side effects, participants will complete a validated gastrointestinal symptom rating scale (GSRS) or a similar questionnaire at baseline and weekly throughout each intervention period.[9]

## **Data Presentation**

All quantitative data will be summarized in the following tables for clear comparison between the **tricreatine malate** and placebo groups.

Table 1: Pharmacokinetic Parameters of Tricreatine Malate

| Parameter     | Value (Mean ± SD) |
|---------------|-------------------|
| Cmax (µmol/L) |                   |
| Tmax (hours)  |                   |

| AUC0-24h (µmol·h/L) | |

Table 2: Changes in Performance Measures



| Parameter                     | Tricreatine Malate<br>(Mean Change ±<br>SD) | Placebo (Mean<br>Change ± SD) | p-value |
|-------------------------------|---------------------------------------------|-------------------------------|---------|
| Anaerobic<br>Performance      |                                             |                               |         |
| Peak Power (Watts)            |                                             |                               |         |
| Mean Power (Watts)            |                                             |                               |         |
| Aerobic Performance           |                                             |                               |         |
| VO2 Max (ml/kg/min)           |                                             |                               |         |
| Muscular Strength & Endurance |                                             |                               |         |
| Bench Press 1-RM<br>(kg)      |                                             |                               |         |
| Leg Press 1-RM (kg)           |                                             |                               |         |
|                               |                                             |                               |         |

| Reps to Failure (Bench Press) | | | |

Table 3: Changes in Body Composition

| Parameter              | Tricreatine Malate<br>(Mean Change ±<br>SD) | Placebo (Mean<br>Change ± SD) | p-value |
|------------------------|---------------------------------------------|-------------------------------|---------|
| Lean Body Mass<br>(kg) |                                             |                               |         |
| Fat Mass (kg)          |                                             |                               |         |

| Body Fat Percentage (%) | | | |

Table 4: Changes in Intramuscular Measures



| Parameter                                          | Tricreatine Malate<br>(Mean Change ±<br>SD) | Placebo (Mean<br>Change ± SD) | p-value |
|----------------------------------------------------|---------------------------------------------|-------------------------------|---------|
| Intramuscular<br>Creatine (mmol/kg<br>dry weight)  |                                             |                               |         |
| Intramuscular Phosphocreatine (mmol/kg dry weight) |                                             |                               |         |
| Mitochondrial Respiration (Complex I, pmol/s/mg)   |                                             |                               |         |

| Mitochondrial Respiration (Complex II, pmol/s/mg) | | | |

Table 5: Clinical Safety Markers

| Parameter                   | Tricreatine Malate<br>(Post-intervention) | Placebo (Post-<br>intervention) | Reference Range |
|-----------------------------|-------------------------------------------|---------------------------------|-----------------|
| Serum Creatinine<br>(mg/dL) |                                           |                                 |                 |
| BUN (mg/dL)                 |                                           |                                 |                 |
| ALT (U/L)                   |                                           |                                 |                 |
| AST (U/L)                   |                                           |                                 |                 |

| CK (U/L) | | | |

Table 6: Gastrointestinal Symptom Scores



| Symptom            | Tricreatine Malate<br>(Mean Score ± SD) | Placebo (Mean<br>Score ± SD) | p-value |
|--------------------|-----------------------------------------|------------------------------|---------|
| Bloating           |                                         |                              |         |
| Stomach Discomfort |                                         |                              |         |

| Nausea | | | |

# **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for the randomized controlled trial.





Click to download full resolution via product page

Caption: Putative signaling pathway of tricreatine malate.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. us.humankinetics.com [us.humankinetics.com]
- 2. mrsupplement.com.au [mrsupplement.com.au]
- 3. ostrovit.com [ostrovit.com]
- 4. us.myprotein.com [us.myprotein.com]
- 5. foodsweeteners.com [foodsweeteners.com]
- 6. Mitochondrial Metabolic Function Assessed In Vivo and In Vitro PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Mitochondrial Respiration in Human and Mouse Skeletal Muscle Fibers by High-Resolution Respirometry PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Validation of a novel quality of life questionnaire: the Digestion-associated Quality of Life Questionnaire (DQLQ) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Human Trials on Tricreatine Malate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12698332#experimental-design-for-human-trials-on-tricreatine-malate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com